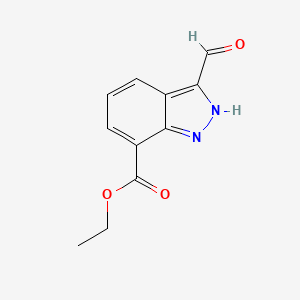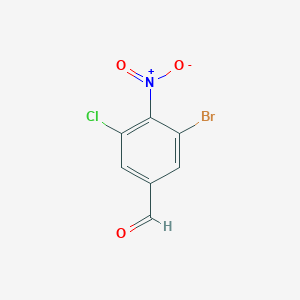
3-Bromo-5-chloro-4-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-chloro-4-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H3BrClNO3 It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-4-nitrobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the nitration of 3-Bromo-5-chlorobenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and precise control of temperature and reagent concentrations to achieve efficient nitration and minimize by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 3-Bromo-5-chloro-4-nitrobenzoic acid.
Reduction: 3-Bromo-5-chloro-4-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-5-chloro-4-nitrobenzaldehyde is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Employed in the manufacture of dyes, pigments, and agrochemicals
Mécanisme D'action
The mechanism of action of 3-Bromo-5-chloro-4-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological molecules and pathways, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
- 4-Bromo-3-nitrobenzaldehyde
- 5-Chloro-2-nitrobenzaldehyde
- 3-Bromo-5-nitrobenzaldehyde
Comparison: 3-Bromo-5-chloro-4-nitrobenzaldehyde is unique due to the simultaneous presence of bromine, chlorine, and nitro groups, which confer distinct reactivity patterns compared to its analogs. For instance, the presence of both bromine and chlorine allows for selective substitution reactions, while the nitro group enhances its electrophilic character .
This compound’s versatility and reactivity make it a valuable asset in various fields of research and industry
Propriétés
Formule moléculaire |
C7H3BrClNO3 |
|---|---|
Poids moléculaire |
264.46 g/mol |
Nom IUPAC |
3-bromo-5-chloro-4-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3BrClNO3/c8-5-1-4(3-11)2-6(9)7(5)10(12)13/h1-3H |
Clé InChI |
MLHMNDOVQGCCDF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


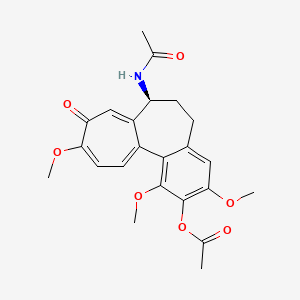
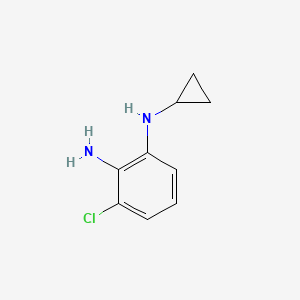

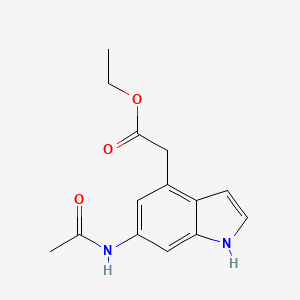
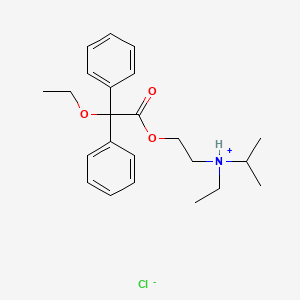
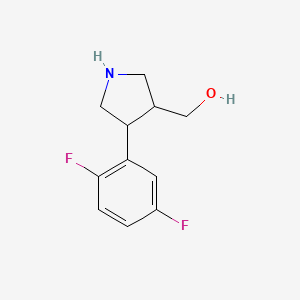
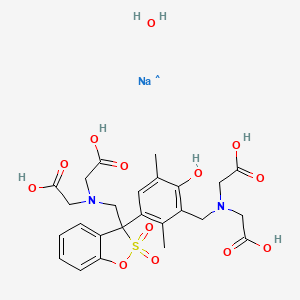
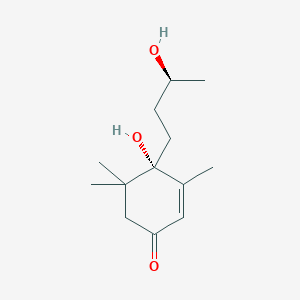

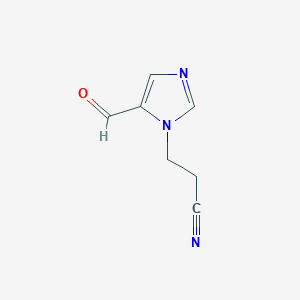
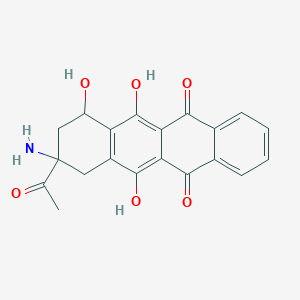
![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12820735.png)

